molecular formula C5H6O3 B14243246 2-Formylprop-2-en-1-yl formate CAS No. 188897-69-0

2-Formylprop-2-en-1-yl formate

Cat. No.: B14243246
CAS No.: 188897-69-0
M. Wt: 114.10 g/mol
InChI Key: OGGVUTXXLKULFV-UHFFFAOYSA-N
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Description

2-Formylprop-2-en-1-yl formate is an organic compound characterized by the presence of both formyl and formate functional groups. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Formylprop-2-en-1-yl formate can be synthesized through the formylation of allyl alcohol using formic acid or formylating agents such as dimethylformamide and phosphorus oxychloride in the Vilsmeier-Haack reaction . The reaction typically involves the use of a catalyst and controlled temperature conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Formylprop-2-en-1-yl formate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form carboxylic acids.

    Reduction: The formyl group can be reduced to form alcohols.

    Substitution: The formate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can react with the formate group under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Formate esters and other substituted products.

Scientific Research Applications

2-Formylprop-2-en-1-yl formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways involving formyl groups.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Formylprop-2-en-1-yl formate exerts its effects involves the interaction of its formyl and formate groups with various molecular targets. The formyl group can participate in electrophilic addition reactions, while the formate group can act as a nucleophile in substitution reactions. These interactions can modulate biochemical pathways and influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Formaldehyde: A simple formyl compound with high reactivity.

    Formic acid: A formate compound with strong acidic properties.

    Ethyl formate: An ester with similar reactivity but different structural properties.

Uniqueness

2-Formylprop-2-en-1-yl formate is unique due to the presence of both formyl and formate groups in a single molecule, allowing it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

188897-69-0

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

2-formylprop-2-enyl formate

InChI

InChI=1S/C5H6O3/c1-5(2-6)3-8-4-7/h2,4H,1,3H2

InChI Key

OGGVUTXXLKULFV-UHFFFAOYSA-N

Canonical SMILES

C=C(COC=O)C=O

Origin of Product

United States

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